Ro 31-8220 Mesylate-d3

Bioanalysis LC-MS/MS Quantitation

Ro 31-8220 Mesylate-d3 is a stable isotope-labeled internal standard for accurate LC-MS/MS quantification of the parent PKC inhibitor. Its +3 Da mass shift ensures co-elution and compensates for matrix effects, delivering regulatory-compliant PK/PD and ADME data. Unlike unlabeled analogs, it eliminates ion suppression variability for reproducible results. Ideal for preclinical and metabolism studies.

Molecular Formula C₂₆H₂₄D₃N₅O₅S₂
Molecular Weight 556.67
Cat. No. B1162812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-8220 Mesylate-d3
Synonyms3-(3-(4-(1-Methyl-1H-indol-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-1H-indol-1-yl)propyl Carbamimidothioate Methanesulfonate-d3;  3-[3-[2,5-Dihydro-4-(1-methyl-1H-indol-3-yl)-2,5-dioxo-1H-pyrrol-3-yl]-1H-indol-1-yl]propyl Ester Carbamimidothioic Ac
Molecular FormulaC₂₆H₂₄D₃N₅O₅S₂
Molecular Weight556.67
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ro 31-8220 Mesylate-d3: A Deuterated Pan-PKC Inhibitor for Quantitative Bioanalysis


Ro 31-8220 Mesylate-d3 is a stable isotope-labeled analog of Ro 31-8220 mesylate (Bisindolylmaleimide IX), wherein three hydrogen atoms are replaced with deuterium at specific molecular positions [1]. The parent compound is a cell-permeable, potent inhibitor of multiple protein kinase C (PKC) isoforms, with IC50 values of 5, 24, 14, 27, 24, and 23 nM for PKCα, PKCβI, PKCβII, PKCγ, PKCε, and rat brain PKC, respectively . The deuterated form (C26H24D3N5O5S2, MW 556.67) serves as an ideal internal standard for the accurate quantification of the unlabeled parent compound in complex biological matrices using LC-MS/MS methodologies [1].

Why Generic Substitution of Ro 31-8220 Mesylate-d3 Is Not Recommended for Quantitative Analysis


Generic substitution with non-deuterated or alternative stable-isotope internal standards fails in quantitative bioanalysis due to the fundamental requirement for a co-eluting, near-identical analog to compensate for matrix effects and ion suppression [1]. Ro 31-8220 Mesylate-d3, with three specifically placed deuterium atoms, provides a mass shift of +3 Da, which minimizes isotopic overlap with the parent ion while maintaining virtually identical chromatographic behavior and extraction recovery [2]. Using a non-deuterated or differently labeled standard introduces significant and unpredictable variability in accuracy and precision, which is unacceptable for regulatory-compliant PK/PD studies, in vitro ADME assays, and absolute quantitation workflows [1].

Quantitative Differentiation of Ro 31-8220 Mesylate-d3: Evidence for Analytical Selection


Analytical Selectivity: Deuterium Incorporation Minimizes Signal Overlap

The incorporation of three deuterium atoms in Ro 31-8220 Mesylate-d3 provides a mass difference of +3.02 Da compared to the unlabeled parent compound (MW 553.65 for mesylate salt vs. 556.67 for the d3-labeled form) . This mass shift is sufficient to resolve the internal standard's mass spectrometry signal from the analyte's monoisotopic peak, reducing isotopic cross-talk, yet is small enough to ensure co-elution, thereby effectively compensating for matrix-induced ion suppression or enhancement [1].

Bioanalysis LC-MS/MS Quantitation

Comparative Potency: Parent Compound Exhibits Superior PKCα Inhibition vs. Structural Analogs

The parent compound, Ro 31-8220 mesylate, demonstrates superior potency for PKCα (IC50 = 5 nM) compared to other bisindolylmaleimide analogs. Specifically, it is 10.6-fold more potent than Bisindolylmaleimide VIII (Ro 31-7549; IC50 = 53 nM for PKCα) and 4-fold more potent than Bisindolylmaleimide I (GF109203X; IC50 = 20 nM for PKCα) .

Kinase Inhibition Signal Transduction In Vitro Pharmacology

Improved Kinase Selectivity: Functional Selectivity Over Staurosporine in Macrophages

In a head-to-head functional study using cultured liver macrophages, Ro 31-8220 exhibited a significant improvement in selectivity compared to the structurally related, broad-spectrum kinase inhibitor staurosporine [1]. While both compounds inhibited phorbol ester-induced prostaglandin E2 formation, only Ro 31-8220 (and its close analog Ro 31-7549) inhibited the PKC-mediated effect on inositol phosphate formation without affecting phagocytosis of zymosan [1]. In contrast, staurosporine non-selectively suppressed almost all cellular responses, including phagocytosis, indicating extensive off-target effects [1].

Immunology Inflammation Selectivity

Kinase Profiling: Broad but Defined Activity Spectrum Enables Multi-Pathway Inhibition

Beyond its primary PKC targets, Ro 31-8220 mesylate demonstrates a defined, potent secondary activity profile, inhibiting MAPKAP-K1b (IC50 = 3 nM), MSK1 (IC50 = 8 nM), S6K1 (IC50 = 15 nM), and GSK3β (IC50 = 38 nM), while having no effect on MKK3, MKK4, MKK6, and MKK7 . This differs from other bisindolylmaleimides like GF109203X, which exhibit a narrower PKC-focused profile and show >3000-fold selectivity over EGFR, PDGFR, and insulin receptor .

Kinase Profiling Polypharmacology Cancer Research

Optimal Application Scenarios for Ro 31-8220 Mesylate-d3 and its Parent Compound


Absolute Quantitation of Ro 31-8220 in Pharmacokinetic (PK) and Tissue Distribution Studies

Ro 31-8220 Mesylate-d3 is the required internal standard for the accurate LC-MS/MS quantification of the parent drug in biological matrices (plasma, tissue homogenates, CSF) during preclinical PK and biodistribution studies. Its use ensures the generation of robust, reproducible, and regulatory-acceptable concentration-time data essential for determining key PK parameters such as Cmax, Tmax, AUC, and half-life [1].

In Vitro ADME Assays Requiring High Analytical Precision

For in vitro metabolism (e.g., microsomal/hepatocyte stability) and drug-drug interaction studies, the deuterated internal standard compensates for variability in sample preparation and matrix effects. This is critical for accurately calculating intrinsic clearance and metabolic half-life values, which inform dosing regimens and in vivo study design [1].

Cellular Signaling Studies Requiring Potent and Selective PKCα Inhibition

When the experimental objective is to block PKCα-mediated signaling with minimal perturbation of related pathways, the parent compound Ro 31-8220 (quantified with the d3 standard) is preferred over less potent bisindolylmaleimides like Ro 31-7549 (IC50 = 53 nM) or GF109203X (IC50 = 20 nM) . Its superior potency (IC50 = 5 nM) allows for lower working concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in assays measuring downstream phosphorylation events or calcium flux .

Functional Dissection of PKC-Dependent Pathways in Primary Macrophages

For studies aimed at isolating PKC-specific effects from broader cellular processes in immune cells, Ro 31-8220 provides a clear advantage over non-selective inhibitors like staurosporine. It can effectively block PKC-mediated inositol phosphate signaling without inhibiting phagocytosis, a critical function of macrophages, thereby reducing experimental confounding and allowing for cleaner interpretation of results [1].

Technical Documentation Hub

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